Nargenicin A

Catalog No.
S623324
CAS No.
70695-02-2
M.F
C28H37NO8
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nargenicin A

CAS Number

70695-02-2

Product Name

Nargenicin A

IUPAC Name

[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11+/t13-,15-,16-,17-,18-,20+,21+,22-,23+,24-,25-,28+/m1/s1

InChI Key

YEUSSARNQQYBKH-SIMZXIQRSA-N

SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Synonyms

nargenicin A1

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Isomeric SMILES

C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)\C

Antibacterial Activity

Nargenicin, specifically Nargenicin A1, has been primarily studied for its antibacterial properties. It exhibits activity against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis [, ]. Research suggests it disrupts bacterial DNA replication by targeting the DnaE protein, an essential enzyme for bacterial DNA synthesis [, ]. This mechanism differs from many existing antibiotics, potentially making Nargenicin A1 a valuable candidate for addressing antibiotic resistance [].

Anti-inflammatory Effects

Recent research has explored the anti-inflammatory potential of Nargenicin A1. Studies show it may reduce the production of pro-inflammatory mediators and reactive oxygen species (ROS) in cells stimulated with lipopolysaccharide (LPS), a bacterial component that triggers inflammation []. These findings suggest Nargenicin A1 might be beneficial in treating inflammatory conditions like neurodegenerative diseases []. However, further investigation is needed to understand its precise mechanisms and potential applications in this area [].

Other Research Directions

While antibacterial and anti-inflammatory properties are the most explored areas, research on Nargenicin is ongoing. Some studies have investigated its potential to:

  • Protect cells from oxidative stress-mediated DNA damage [].
  • Inhibit the growth of blood vessels in tumors (antiangiogenic activity) through a specific signaling pathway [].

Nargenicin A is a macrolide antibiotic derived from the bacterium Nocardia sp. CS682. It belongs to a class of compounds known for their potent antibacterial properties, particularly against Gram-positive bacteria, including strains resistant to methicillin, such as Staphylococcus aureus . Nargenicin A's structure features a complex tricyclic lactone framework, which contributes to its biological activity and chemical reactivity .

That are crucial for its synthesis and modification. One notable reaction is the intramolecular Diels-Alder reaction, which involves the cyclization of a triene to form a cycloadduct with high stereoselectivity . This reaction is significant in constructing the compound's core structure and is performed under specific conditions to ensure optimal yield and selectivity.

The biological activity of Nargenicin A is primarily characterized by its antibacterial properties. It exhibits effectiveness against a range of Gram-positive bacteria, specifically targeting the bacterial enzyme DnaE, which is essential for DNA replication . Studies have demonstrated that Nargenicin A can inhibit bacterial growth by interfering with this enzyme, making it a valuable candidate for antibiotic development .

The synthesis of Nargenicin A involves both natural biosynthetic pathways and synthetic organic chemistry techniques. The natural biosynthesis occurs in Nocardia sp., where specific precursor molecules are converted into Nargenicin A through enzymatic reactions . Synthetic approaches have also been developed, focusing on constructing the compound's complex carbon skeleton through various chemical transformations, including cycloadditions and functional group modifications .

Nargenicin A has potential applications in medicinal chemistry, particularly as an antibiotic agent. Its effectiveness against resistant bacterial strains positions it as a candidate for treating infections that are difficult to manage with conventional antibiotics. Additionally, research into its mechanism of action may provide insights into developing new therapeutic strategies against bacterial resistance .

Studies on the interactions of Nargenicin A with biological targets have revealed its mechanism of action. It specifically inhibits DnaE, which is critical for bacterial DNA synthesis. This inhibition leads to bactericidal effects, making it an important subject for further pharmacological studies aimed at understanding its full therapeutic potential .

Nargenicin A shares structural and functional similarities with several other macrolide antibiotics. Below are some notable compounds for comparison:

Compound NameSourceAntibacterial ActivityUnique Features
ErythromycinSaccharopolyspora erythraeaBroad-spectrum against Gram-positive bacteriaFirst macrolide antibiotic discovered
AzithromycinSemi-synthetic from ErythromycinEffective against respiratory pathogensExtended half-life
SpiramycinStreptomyces ambofaciensEffective against Gram-positive bacteriaUnique structure with multiple sugar moieties
ClindamycinSemi-synthetic from LincomycinEffective against anaerobic bacteriaParticularly useful in treating skin infections

Uniqueness of Nargenicin A: Its specific mechanism targeting DnaE differentiates it from other macrolides that may target different pathways or have broader mechanisms of action. Furthermore, its origin from Nocardia sp. adds to its uniqueness in terms of ecological and biochemical context.

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

515.25191714 g/mol

Monoisotopic Mass

515.25191714 g/mol

Heavy Atom Count

37

UNII

XP2QP458K4

Wikipedia

Nargenicin

Dates

Modify: 2024-04-14

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